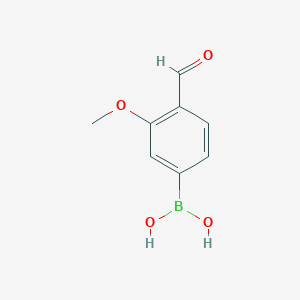

(4-Formyl-3-methoxyphenyl)boronic acid

描述

(4-Formyl-3-methoxyphenyl)boronic acid (CAS: 815620-00-9) is an aromatic boronic acid derivative with a molecular formula of C₈H₉BO₄ and a molecular weight of 179.97 g/mol . Structurally, it features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a formyl (-CHO) group at the para position (C4) and a methoxy (-OCH₃) group at the meta position (C3) relative to the boron atom. This substitution pattern creates a unique electronic and steric environment, influencing its reactivity, solubility, and biological activity. The compound is primarily used in laboratory research, particularly in dynamic combinatorial chemistry and medicinal chemistry for targeting enzymes or receptors .

Structure

2D Structure

属性

IUPAC Name |

(4-formyl-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-4-7(9(11)12)3-2-6(8)5-10/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVMUJGTTXMMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681871 | |

| Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815620-00-9 | |

| Record name | (4-Formyl-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Grignard Reaction Followed by Hydrolysis and Purification

One of the well-documented methods involves the synthesis of formylphenylboronic acids via a Grignard reagent intermediate, followed by hydrolysis and purification steps.

-

- A solution of tri-n-butyl borate in dry tetrahydrofuran (THF) is cooled to −50 °C under nitrogen.

- 4-Diethoxymethylphenylmagnesium bromide (a Grignard reagent) is added dropwise, maintaining the low temperature to prevent side reactions.

- After stirring at −50 °C for 1 hour, methyl t-butyl ether (MTBE) is added.

- The mixture is hydrolyzed with 1M sulfuric acid at 5-10 °C.

- The aqueous phase is separated and extracted multiple times with MTBE.

- The crude boronic acid is then dissolved in water and treated with aqueous potassium hydroxide to reach pH 14 at 5 °C.

- After extraction with MTBE, the solution is acidified to pH 1 with sulfuric acid, precipitating the boronic acid.

- The solid is filtered, washed with ice water, and dried under nitrogen.

-

- Yield: 88% theoretical yield.

- Purity: Approximately 89% by HPLC initially, improved to 99.6% after purification steps.

- Side products include 4-carboxyphenylboronic acid and 4-hydroxymethylphenylboronic acid in minor amounts.

-

- Activated carbon adsorption can be used to further enhance purity to 99.4%.

- The process requires careful temperature and pH control to maximize yield and purity.

This method is detailed in a patent describing the preparation of highly pure formylphenylboronic acids, including the 4-formyl-3-methoxy derivative.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard Reaction + Hydrolysis | Tri-n-butyl borate, 4-diethoxymethylphenylmagnesium bromide, MTBE, H2SO4, KOH, low temperature (−50 to 10 °C) | 88 | 99.6 | High purity, scalable, well-established | Requires strict temperature control |

| Organocatalytic Formylation | 4-Methoxyphenylboronic acid, glyoxylic acid, tetrahydroquinoline, CH3CN, air atmosphere, ambient temperature | 75 | Not specified | Mild conditions, metal-free, selective | Moderate yield, catalyst loading sensitive |

| Suzuki Coupling (for derivative use) | Pd2(dba)3, XPhos, K3PO4, toluene, 110 °C, N2 atmosphere | N/A | N/A | Incorporation into complex molecules | Not a direct preparation method |

Detailed Research Findings and Notes

The Grignard-based preparation method is the most classical and yields high-purity (4-formyl-3-methoxyphenyl)boronic acid after careful purification steps, including activated carbon treatment and pH-controlled precipitation.

The organocatalytic method represents a newer, environmentally friendly approach that avoids metal catalysts and harsh conditions. It is particularly useful for sensitive substrates and late-stage functionalization.

The Suzuki coupling method is more relevant for synthetic applications involving the boronic acid rather than its initial preparation, but it underscores the importance of having a reliable supply of pure this compound.

Across methods, controlling temperature, pH, and atmosphere (oxygen presence) are critical parameters influencing yield and purity.

化学反应分析

Types of Reactions: (4-Formyl-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura cross-coupling reactions.

Major Products:

Oxidation: 4-Methoxybenzoic acid.

Reduction: 4-Methoxybenzyl alcohol.

Substitution: Various biaryl compounds depending on the coupling partner.

科学研究应用

(4-Formyl-3-methoxyphenyl)boronic acid is a versatile organic compound with a wide array of applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, featuring both a formyl and a methoxy group on the phenyl ring, allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Scientific Research Applications

This compound in Chemistry: It serves as a fundamental building block in organic synthesis. It is especially useful in the creation of biaryl compounds via Suzuki-Miyaura cross-coupling reactions .

Biological Applications: The compound is investigated for its potential in creating boron-containing drugs and as a probe for biological systems.

Medical Applications: There is ongoing research into its potential as a therapeutic agent, especially in cancer treatment, because of its capacity to create stable complexes with biomolecules.

Industrial Applications: It is utilized in the production of advanced materials and as a reagent in different industrial processes.

Chemical Reactions and Analysis

This compound can undergo several types of chemical reactions:

- Oxidation: The formyl group can be oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide . The major product of this reaction is 4-methoxybenzoic acid.

- Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride . The major product is 4-methoxybenzyl alcohol.

- Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, typically employing palladium catalysts. The major products are various biaryl compounds, depending on the coupling partner. The Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant.

作用机制

The mechanism of action of (4-Formyl-3-methoxyphenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group transfers an organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . The formyl group can also participate in various condensation and addition reactions, further expanding the compound’s reactivity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The activity and properties of boronic acids are highly dependent on the substituents attached to the phenyl ring. Below is a comparison of (4-Formyl-3-methoxyphenyl)boronic acid with key analogs:

Key Observations :

- Electron-Withdrawing Groups : The formyl (-CHO) group in this compound increases the acidity of the boronic acid moiety, enhancing its ability to form esters with diols compared to unsubstituted phenylboronic acid .

Antiproliferative Effects:

- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid show sub-micromolar IC₅₀ values (0.1969 µM and 0.2251 µM, respectively) in triple-negative breast cancer cells .

Enzyme Inhibition:

- Meta-substituted aryl boronic acids (e.g., compound 4 in ) inhibit R39 serine protease with IC₅₀ values of 20–30 µM, outperforming para-substituted analogs .

- The fungal HDAC inhibitor [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrates superior activity (1 µM) compared to trichostatin A (1.5 µM) .

Diagnostic Utility:

- Phenylboronic acid outperforms aminophenylboronic acid (APBA) in differentiating bacterial enzyme producers due to higher diagnostic accuracy . Substituents in this compound may further refine specificity.

Reactivity and Physicochemical Properties

- Boronic Ester Formation : The equilibrium between boronic acid and boroxine trimer is influenced by substituents. For example, phenylboronic acid forms boroxine readily, but the reaction shifts toward ester formation in the presence of catechol and triethylamine (Et₃N) . The formyl group in this compound may stabilize the boronic acid form, slowing esterification kinetics.

- Solubility : Precipitation issues in culture media (e.g., RPMI) are common for hydrophobic boronic acids like pyren-1-yl boronic acid . The methoxy group in this compound may improve solubility compared to purely aromatic derivatives.

生物活性

(4-Formyl-3-methoxyphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : C10H11B O4

Molecular Weight : 210.18 g/mol

Functional Groups : Formyl (–CHO), Methoxy (–OCH3), Boronic Acid (–B(OH)₂)

The presence of the formyl and methoxy groups enhances the compound's reactivity and biological potential. The boronic acid moiety is particularly significant for its ability to form reversible covalent bonds with diols, which is crucial for various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on enzymes and receptors. The formyl group can participate in covalent bonding, influencing enzymatic activity, while the methoxy group affects lipophilicity, enhancing bioavailability .

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits antioxidant properties by donating hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative stress.

- Anti-inflammatory Effects : It may modulate inflammatory pathways and induce autophagy, which can be beneficial in treating chronic inflammatory conditions.

- Antimicrobial Properties : Derivatives of this compound have shown efficacy against various pathogens, making it a candidate for new antibiotic development.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (4-Methoxyphenyl)acetic acid | Lacks formyl group | Moderate antioxidant activity |

| 3-Methoxyphenylacetic acid | Lacks formyl group | Lower reactivity |

| This compound | Contains boronic acid moiety | Enhanced reactivity and diverse activities |

The combination of the formyl and methoxy groups allows for distinct chemical transformations that enhance the biological activity of this compound compared to its analogs .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound derivatives. For instance, a study investigating its anti-inflammatory properties showed that compounds synthesized under microwave-assisted conditions exhibited significant inhibition of TNF-α production in vitro, highlighting their potential therapeutic application in inflammatory diseases .

In another study, derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that certain compounds displayed IC50 values below 50 μM against specific cancer types, suggesting their viability as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。